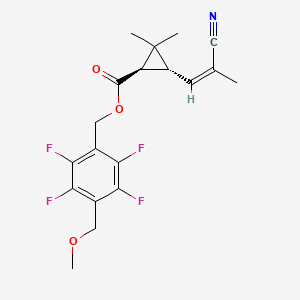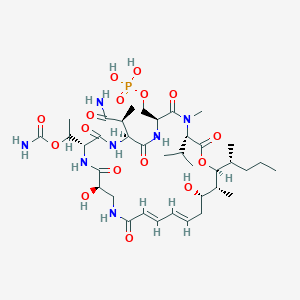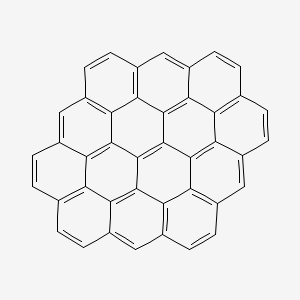
Circumpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Circumpyrene is an ortho- and peri-fused polycyclic arene.
Scientific Research Applications
Synthesis and Electronic Structure
- Synthesis of Circumpyrene: A study by (Chen et al., 2019) demonstrated the synthesis of circumpyrene through a transition-metal catalyzed alkyne benzannulation. This process, starting from dibromo-dimesityldibenzo[hi,st]ovalene, led to the creation of circumpyrene with a multi-zigzag-edged structure.
- Electronic Properties: The same study revealed that circumpyrene exhibits unique electronic properties due to the introduction of new C=C bonds, evidenced by its increased optical and electrochemical energy gaps. This has implications for its potential applications in optoelectronics.
Optical and Electrochemical Applications
- UV-vis Absorption Spectra Studies: In the field of optoelectronics, a study by (Shi et al., 2019) examined the UV-vis absorption spectra of polycyclic aromatic hydrocarbons, including circumpyrene. This research is crucial for understanding the optoelectronic properties of materials like circumpyrene and their applications in technologies such as graphene quantum dots.
Potential Applications in Nanographenes
- Nanographene Research: The synthesis and study of circumpyrene open new avenues in the research of multi-zigzag-edged nanographenes. The unique structure and electronic properties of circumpyrene make it a significant subject in this area of research, as indicated by (Chen et al., 2019).
properties
Product Name |
Circumpyrene |
|---|---|
Molecular Formula |
C42H16 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
tetradecacyclo[23.15.1.14,36.06,35.09,34.012,33.014,31.017,30.019,28.022,27.026,39.029,38.032,37.040,42]dotetraconta-1(40),2,4(42),5,7,9(34),10,12,14(31),15,17(30),18,20,22(27),23,25(41),26(39),28,32,35,37-henicosaene |
InChI |
InChI=1S/C42H16/c1-5-19-13-23-9-10-25-15-21-7-3-18-4-8-22-16-26-12-11-24-14-20-6-2-17(1)27-29(19)37-33(23)35(25)39-31(21)28(18)32(22)40-36(26)34(24)38(30(20)27)41(37)42(39)40/h1-16H |
InChI Key |
QYQKNXGEKCVVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC7=C8C6=C5C9=C3C4=C2C2=C1C=CC1=CC4=C(C3=C12)C1=C(C=C4)C=C(C8=C19)C=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



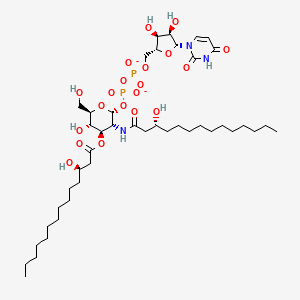
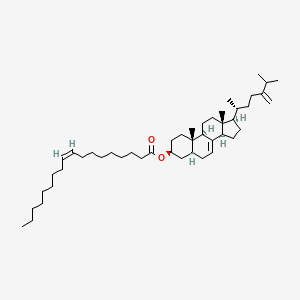


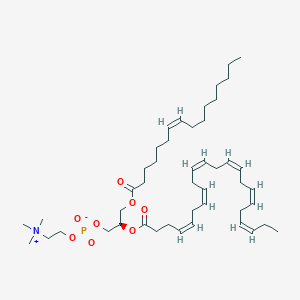


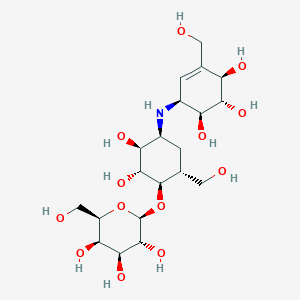
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
